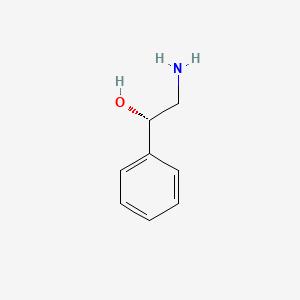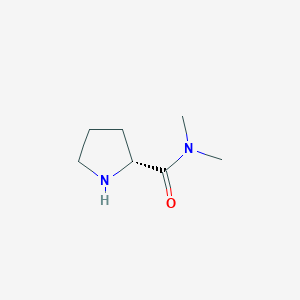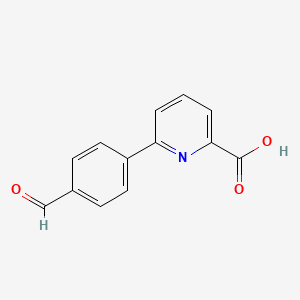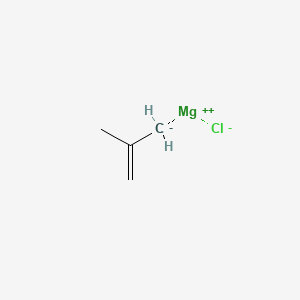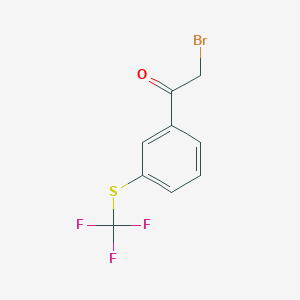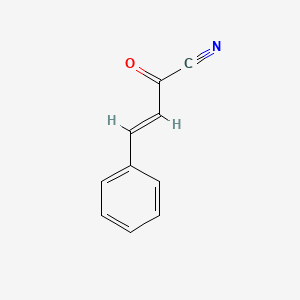
(2E)-3-phenylprop-2-enoyl cyanide
説明
“(2E)-3-phenylprop-2-enoyl cyanide” is a complex organic compound. It contains a cyanide group, which is a carbon atom triple-bonded to a nitrogen atom . Cyanide compounds are highly toxic and are usually present as the negatively charged cyanide ion .
Synthesis Analysis
The synthesis of cyanide compounds involves various chemical processes. For instance, Zn–Fe double metal cyanide (DMC) catalysts were synthesized via clean and efficient ball milling . Another method involves the use of hydrogen cyanide in the Andrussow process, where methane, ammonia, and oxygen are combined with a platinum metal catalyst .Molecular Structure Analysis
The molecular structure of cyanide compounds is characterized by a C≡N functional group. This group, known as the cyano group, consists of a carbon atom triple-bonded to a nitrogen atom . The cyanide ion is isoelectronic with carbon monoxide and molecular nitrogen, indicating a triple bond exists between the carbon and nitrogen atoms .Chemical Reactions Analysis
Cyanide compounds participate in various types of chemical reactions, including precipitation, acid-base, and oxidation-reduction (redox) reactions . In precipitation reactions, cyanide compounds form one or more insoluble products. Acid-base reactions involve the transfer of hydrogen ions, while redox reactions involve a change in the oxidation number of the reactant elements .Physical And Chemical Properties Analysis
Physical properties of cyanide compounds include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and reactivity .科学的研究の応用
Cyanide Gas Elimination
Cyanide gas is highly toxic and volatile, posing significant risks to human health and the environment . “(2E)-3-phenylprop-2-enoyl cyanide” can play a role in cyanide gas elimination methods, particularly in adsorption and catalysis approaches . Research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is ongoing .
Chemodosimeter in Aqueous Medium
“(2E)-3-phenylprop-2-enoyl cyanide” can act as a selective cyanide chemodosimeter in an aqueous medium . The compound changes color in the presence of cyanide ions selectively, which can be observed both in solution and on Whatman filter paper test strips . This property makes it useful for real sample analysis .
Fluorescence Quenching
The fluorescence intensity of “(2E)-3-phenylprop-2-enoyl cyanide” is quenched due to the nucleophilic addition reaction of cyanide with one of the two imine carbons . This property can be utilized in various fluorescence-based detection and imaging applications .
Cyanation Reactions
“(2E)-3-phenylprop-2-enoyl cyanide” can potentially be used in cyanation reactions . Traditional cyanation reactions employ metal cyanides, which are toxic and environmentally unfriendly . The use of combined cyanide sources, such as “(2E)-3-phenylprop-2-enoyl cyanide”, as cyanating agents has been reported .
Environmental Chemistry
Due to its ability to interact with cyanide ions, “(2E)-3-phenylprop-2-enoyl cyanide” can be used in environmental chemistry for the detection and removal of cyanide from industrial effluents .
Mineral Exploration
In the field of mineral exploration, “(2E)-3-phenylprop-2-enoyl cyanide” can be used as a selective receptor for cyanide ions . The strong binding affinity of cyanide with certain compounds disrupts various biological processes, making it a key target in mineral exploration .
作用機序
Target of Action
The primary target of (2E)-3-phenylprop-2-enoyl cyanide, like other cyanide-containing compounds, is the cytochrome c oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
(2E)-3-phenylprop-2-enoyl cyanide interacts with its target by binding to the ferric ion (Fe3+) of cytochrome oxidase . This binding inhibits the enzyme, effectively blocking the electron transport chain and causing a state known as 'histotoxic hypoxia’ . This results in a buildup of lactic acidosis .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen, leading to a state of cellular hypoxia . The resulting lactic acidosis indicates a shift to anaerobic metabolism .
Pharmacokinetics
Cyanide compounds, such as (2E)-3-phenylprop-2-enoyl cyanide, are rapidly absorbed and taken up into cells . They have a volume of distribution of 1.5 L/kg and are highly protein-bound . Cyanide is metabolized via the liver enzyme rhodanese, which catalyzes the reaction of CN + thiosulfate to form thiocyanate and sulfite . The elimination half-life of cyanide is 2-3 hours .
Result of Action
The inhibition of cytochrome c oxidase by (2E)-3-phenylprop-2-enoyl cyanide leads to a variety of effects at the molecular and cellular levels. Acute exposure can result in rapid loss of consciousness and seizures . Milder exposures may result in non-specific symptoms such as nausea, vomiting, headache, dyspnea, increased respiratory rate, hypertension, tachycardia, and altered level of consciousness .
Safety and Hazards
Cyanide compounds are highly toxic and can cause severe health effects, including death . They are dangerous if swallowed, inhaled, or absorbed through the skin . Safety measures should be taken when handling cyanide compounds, including wearing protective equipment and working in well-ventilated areas .
特性
IUPAC Name |
(E)-3-phenylprop-2-enoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVSPHTLWSOFJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenylprop-2-enoyl cyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




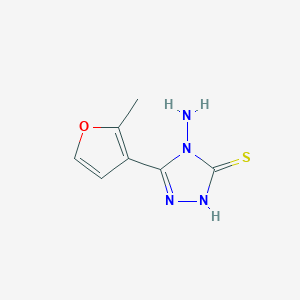
![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)
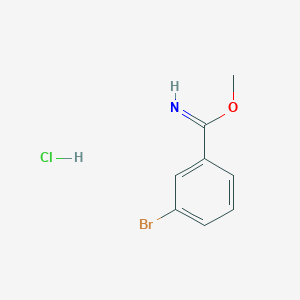

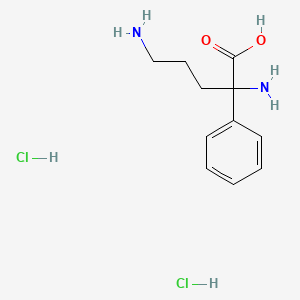
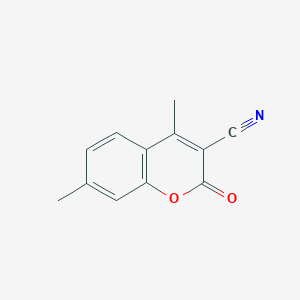
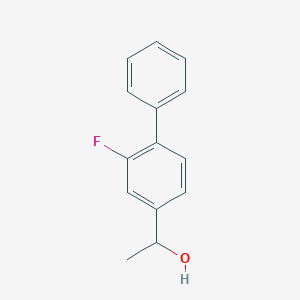
![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)
